

Head-to-Head Comparison: SHR168442 vs. VTP-43742 in RORyt Inhibition

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Compound of Interest		
Compound Name:	SHR168442	
Cat. No.:	B12430605	Get Quote

In the landscape of therapeutic development for autoimmune diseases, particularly psoriasis, the retinoic acid-related orphan receptor gamma t (RORyt) has emerged as a pivotal target. As a master regulator of Th17 cell differentiation and the subsequent production of proinflammatory cytokines like IL-17, its inhibition offers a promising oral alternative to injectable biologics. This guide provides a detailed, data-driven comparison of two notable RORyt inhibitors: **SHR168442**, a topical formulation designed for skin-restricted activity, and VTP-43742, an oral agent whose clinical development was discontinued. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance, characteristics, and clinical outcomes of these two compounds.

At a Glance: Key Differentiators

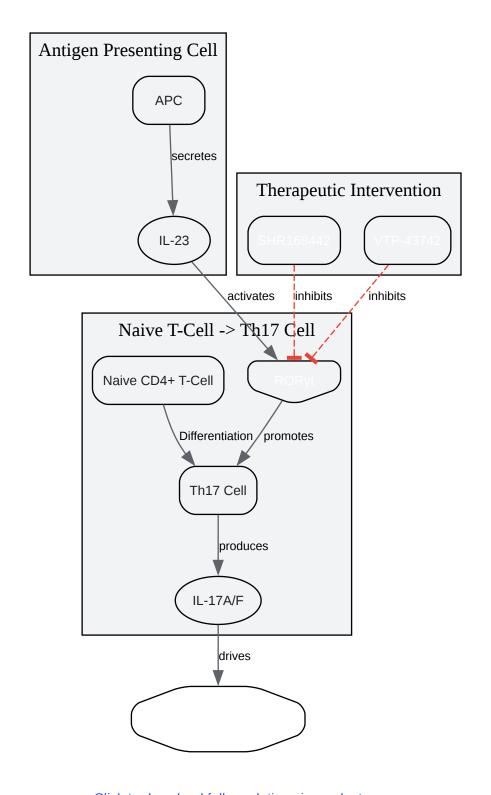


Feature	SHR168442	VTP-43742 (Vimirogant)
Primary Target	Retinoic acid-related orphan receptor gamma t (RORyt)	Retinoic acid-related orphan receptor gamma t (RORyt)
Mechanism of Action	RORyt Antagonist	RORyt Inhibitor/Inverse Agonist
Route of Administration	Topical	Oral
Systemic Exposure	Low / Skin-restricted	High
Development Status	Preclinical	Terminated in Phase II
Key Indication	Psoriasis (mild to moderate)	Psoriasis and other autoimmune disorders

Mechanism of Action and Signaling Pathway

Both **SHR168442** and VTP-43742 target RORyt, a key transcription factor in the IL-23/IL-17 inflammatory axis. By inhibiting RORyt, these compounds suppress the transcription of the IL17 gene, leading to a reduction in the secretion of IL-17A and IL-17F cytokines. This ultimately dampens the inflammatory cascade that drives the pathogenesis of diseases like psoriasis.





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RORyt Signaling Pathway and Point of Intervention.

In Vitro and Preclinical Performance



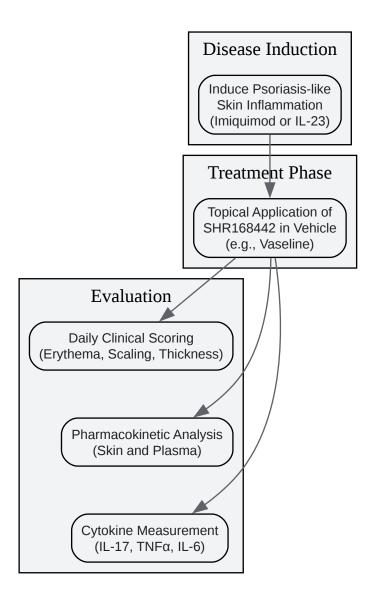
A direct comparison of the in vitro potency reveals that both molecules are potent inhibitors of the RORyt pathway. However, their preclinical development strategies diverged significantly, with **SHR168442** focusing on topical application and VTP-43742 on systemic administration.

Parameter	SHR168442	VTP-43742 (Vimirogant)	Reference
RORyt Binding Affinity (Ki)	Not Reported	3.5 nM	[1][2]
RORyt Transcriptional Activity IC50	15 nM	17 nM	[1][3][4][5]
IL-17 Secretion Inhibition (human PBMCs) IC50	20 nM	18 nM	[2][4]
IL-17 Secretion Inhibition (mouse splenocytes) IC50	54-57 nM	57 nM	[1][2][4]
Selectivity vs. RORα/β	High selectivity over RORα	>1000-fold selective vs. RORα and RORβ	[1][4][5]
Preclinical Model	Imiquimod-induced and IL-23-induced psoriasis-like inflammation in mice	MOG35-55/CFA immunized mouse EAE model	[1][2][4][6][7]
Preclinical Efficacy	Dose-dependent reduction in skin inflammation (erythema, scaling, thickness) with topical application.[3][4]	Significantly suppressed clinical symptoms and demyelination with oral dosing.[1][2]	

Experimental Workflow: Preclinical Psoriasis Model (SHR168442)



The preclinical efficacy of **SHR168442** was evaluated in established mouse models of psoriasis. The general workflow for these experiments is outlined below.



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